N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate
Overview
Description
“N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate” is a biochemical used in proteomics research . It’s a protected 8-Nitroguanosine .
Molecular Structure Analysis
The molecular formula of this compound is C37H36N6O12 . Its molecular weight is 756.71 . The IUPAC name is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate .Physical And Chemical Properties Analysis
The compound appears as a light yellow solid . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
Solid-Phase Synthesis of DNA Fragments
N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate is used in the solid-phase synthesis of DNA fragments. It is particularly useful for incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine into oligodeoxyribonucleotides at predetermined positions. This approach is essential for studying DNA damage and repair mechanisms (Roelen et al., 1991).
Chemical Synthesis of mRNAs
This compound is also instrumental in the chemical synthesis of mRNAs. It is used for the introduction of trityl groups like 4,4'-dimethoxytrityl (DMTr) into guanosine derivatives, which plays a crucial role in the synthesis of oligonucleotides and RNA sequences (Hata et al., 1982).
Synthesis of Biologically Active RNA
In the field of biochemistry, it is used for preparing derivatives like N2-dimethylaminomethyleneguanosine, which are key for the synthesis of biologically active RNA molecules. These molecules are significant for understanding RNA structure and function (Arnold et al., 1991).
Oligonucleotide Labelling
It plays a role in oligonucleotide labelling, particularly in the synthesis of modified nucleosides valuable for this purpose. This application is significant for DNA sequencing and molecular diagnostics (CruickshankKenneth & StockwellDaniel, 1988).
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47)/t28-,30-,31-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXZEUEBYPZHU-UTBAFCPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36BrN5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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